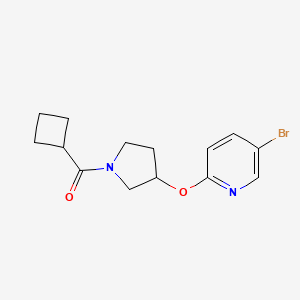

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone

Description

Properties

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c15-11-4-5-13(16-8-11)19-12-6-7-17(9-12)14(18)10-2-1-3-10/h4-5,8,10,12H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFUOUKDYNJLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the cyclobutyl group may influence its overall stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 5-bromopyridinyloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological targets compared to the thiophenyl groups in compounds 7a/7b .

Synthetic Routes: Compounds 7a/7b were synthesized via Claisen-Schmidt/Michael addition with sulfur, suggesting that analogous routes could apply to the target compound if ketone or enolate intermediates are involved . The patent compound’s synthesis () implies that advanced heterocyclic systems (e.g., pyrrolo-triazolo-pyrazine) may require multi-step protocols, contrasting with the simpler pyrrolidine-pyridine linkage in the target compound .

Electronic and Pharmacological Implications

- Bromine vs. Fluorine : The bromine atom in the target compound may confer stronger halogen bonding in protein interactions compared to fluorine in the patent compound, albeit at the cost of increased molecular weight .

- Cyclobutyl vs. Azetidinyl : The cyclobutyl group’s larger ring size and rigidity could stabilize conformational states in drug-receptor complexes, whereas the azetidinyl group’s fluorine atoms might enhance metabolic stability .

Biological Activity

The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclobutyl)methanone is a synthetic organic molecule that incorporates a complex structure, featuring a pyrrolidine ring, a brominated pyridine moiety, and a cyclobutyl group. This unique combination suggests potential for significant biological activity, making it of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.22 g/mol. The presence of halogen substituents (bromine) and functional groups like methanone enhances its reactivity and interaction capabilities with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides nitrogen heteroatom, influencing pharmacological properties. |

| Brominated Pyridine | Potential for interaction with receptors due to its electron-withdrawing nature. |

| Cyclobutyl Group | Offers unique steric properties that may affect binding affinity. |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Molecular Targets : It may interact with G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity.

- Signal Transduction : The compound could influence pathways related to cellular growth, apoptosis, or neurotransmission.

Biological Activity

Compounds with similar structural characteristics have been shown to exhibit various pharmacological effects:

- Antimicrobial Activity : The brominated pyridine moiety is known to enhance antimicrobial properties.

- Neuroactive Properties : Pyrrolidine derivatives often demonstrate neuroactivity, suggesting potential for treating neurological disorders.

- Anti-inflammatory Effects : Related compounds have exhibited anti-inflammatory effects, indicating possible therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds:

- Study on Pyridine Derivatives : A study demonstrated that brominated pyridine derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting that the presence of bromine enhances the interaction with bacterial cell membranes .

- Neuropharmacological Assessment : Research indicated that pyrrolidine derivatives can modulate neurotransmitter systems, providing insights into their potential use in treating conditions like depression and anxiety .

Synthesis and Modification

The synthesis of this compound can be approached through several methods:

- Bromination : Starting with pyridine to introduce the bromine atom at the 5th position.

- Nucleophilic Substitution : Reacting the bromopyridine derivative with a suitable pyrrolidine-based nucleophile.

- Cyclobutyl Introduction : Utilizing coupling reactions to incorporate the cyclobutyl group.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights how variations in substituents influence biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-pyridinol | Brominated pyridine | Antimicrobial |

| 2-Fluorobenzoyl chloride | Fluorinated benzene | Reactivity in acylation |

| Pyrrolidinyl derivatives | Nitrogen-containing ring | Neuroactive properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.